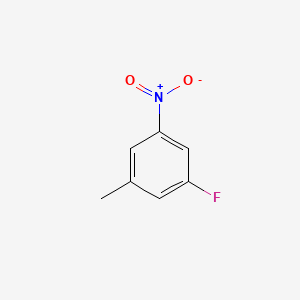
5-氟-2-碘苯甲酸
概述
描述
5-Fluoro-2-iodobenzoic acid is a precursor molecule that has been shown to generate Electron Transfer Dissociation (ETD) reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) . It is also used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .
Synthesis Analysis
The synthesis of 2-Iodobenzoic acid, which is structurally similar to 5-Fluoro-2-iodobenzoic acid, can be achieved by a Sandmeyer reaction. This involves the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the conversion of pentavalent IBX to IBA in the presence of a catalytic amount of FeCl3 at 100 °C .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-iodobenzoic acid is C7H4FIO2 .Chemical Reactions Analysis
5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-2-iodobenzoic acid is 266.01 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.科学研究应用
喹诺酮酸的合成
5-氟-2-碘苯甲酸用于制备喹诺酮酸,例如 1-N-乙基 6-碘喹诺酮酸 和 1-N-环丙基 6-碘喹诺酮酸。 这些化合物由于其与喹诺酮类抗生素的结构相似性,在药物化学领域具有潜在的应用 .
电子转移解离 (ETD) 试剂的生成
该化合物是生成 电子转移解离 (ETD) 试剂 的前体。 ETD 试剂用于质谱分析中对离子进行碎片化,以识别未知化合物或研究分子的结构 .
吡啶甲酰胺衍生物的合成
它是 3,6-二取代 2-吡啶甲酰胺 的合成起始原料,也称为 GK 激活剂。 这些激活剂因其可能调节葡萄糖激酶(一种参与葡萄糖代谢的酶)的潜力而被研究 .
神经递质系统研究
5-氟-2-碘苯甲酸是儿茶酚胺神经递质系统的调节剂,已被证明可以影响多巴胺(大脑中的一种关键神经递质)的作用 .
生物分子合成中的添加剂
该化合物已被用作各种生物分子合成的添加剂,包括 DNA 和蛋白质,这对于基因工程和生物技术应用至关重要 .
计算化学和分子建模
它在 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等计算化学程序中也很重要,用于生成有助于分子建模和理解化学相互作用的模拟可视化 .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs identified are the respiratory system . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
未来方向
5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents . These applications suggest potential future directions in the fields of organic synthesis and mass spectrometry.
作用机制
Target of Action
It is known that similar compounds can interact with various biological targets, such as enzymes or receptors, to exert their effects .
Mode of Action
It is known that halogenated benzoic acids can participate in various chemical reactions due to the presence of the halogen atom, which can act as a leaving group . The fluorine atom in the compound can also form strong bonds with other atoms, influencing the compound’s interactions with its targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-iodobenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
5-Fluoro-2-iodobenzoic acid plays a significant role in biochemical reactions, particularly as a modulator of the catecholamine neurotransmitter system. It has been shown to modulate the effects of the neurotransmitter dopamine . The compound interacts with various enzymes and proteins, including those involved in the synthesis and degradation of neurotransmitters. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
5-Fluoro-2-iodobenzoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, it can alter cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-iodobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and influencing biochemical pathways. For example, it can inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and signaling . These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-iodobenzoic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-iodobenzoic acid vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels and signaling pathways without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
5-Fluoro-2-iodobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic interactions is essential for elucidating the compound’s role in biochemical pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-iodobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it interacts with enzymes and proteins . These interactions are crucial for understanding the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
5-Fluoro-2-iodobenzoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
5-fluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMQYOPTHMSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523210 | |
| Record name | 5-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52548-63-7 | |
| Record name | 5-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)


![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)



![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)